
2,4-Bis(methylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4-Bis(methylsulfanyl)pentane was first reported in 1941 . It is industrially prepared by the acid-catalyzed condensation of methyl mercaptan with formaldehyde. The reaction can be represented as follows: [ 2 \text{CH}_3\text{SH} + \text{H}_2\text{C}=O \rightarrow \text{CH}_3\text{SCH}_2\text{SCH}_3 + \text{H}_2\text{O} ] This method involves the use of an acid catalyst to facilitate the condensation reaction .
Analyse Des Réactions Chimiques
2,4-Bis(methylsulfanyl)pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
2,4-Bis(methylsulfanyl)pentane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its role as an aromatic component in truffles and its potential effects on human olfaction. In the food industry, synthetic versions of this compound are used as aromatic additives in commercial truffle products, such as truffle oil, truffle butter, truffle salt, and truffle pastes . These products often contain elevated levels of this compound compared to natural truffle products .
Mécanisme D'action
The mechanism of action of 2,4-Bis(methylsulfanyl)pentane involves its interaction with olfactory receptors in the human nose. The strong odor of this compound is due to its ability to bind to specific receptors, triggering a sensory response. The molecular targets and pathways involved in this process are related to the olfactory system, which detects and processes odor molecules .
Comparaison Avec Des Composés Similaires
2,4-Bis(methylsulfanyl)pentane is similar to other organosulfur compounds, such as dimethyl disulfide and dimethyl trisulfide. These compounds share similar structural features and chemical properties, including strong odors and reactivity with oxidizing and reducing agents. this compound is unique in its specific use as an aromatic additive in truffle products and its presence in certain truffle varieties .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, and the food industry. Its unique properties and strong odor make it an important compound for research and commercial use.
Propriétés
Numéro CAS |
118156-22-2 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2,4-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
Clé InChI |
OGDPXXJXKGCPRL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


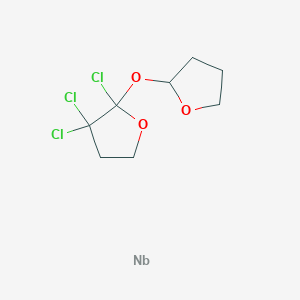

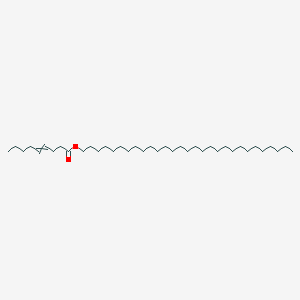
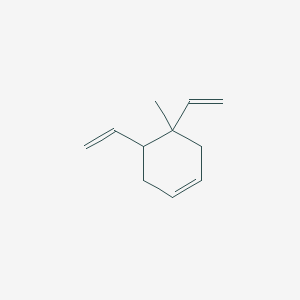
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
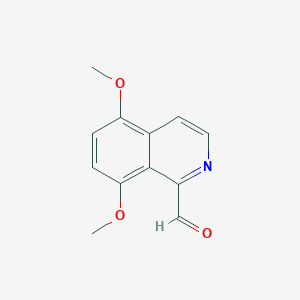
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

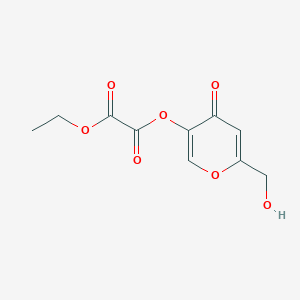
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

